1-(3-bromo-4-iodophenyl)methanamine hydrochloride
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Overview
Description
1-(3-bromo-4-iodophenyl)methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which is attached to a methanamine group. This compound is often used in various chemical reactions and research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. The process begins with the bromination of the phenyl ring, followed by iodination. The reaction conditions often require the use of specific solvents and catalysts to ensure the selective addition of halogens to the desired positions on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-bromo-4-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in studying and modulating biological functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromo-4-chlorophenyl)methanamine hydrochloride
- 1-(3-bromo-4-fluorophenyl)methanamine hydrochloride
- 1-(3-iodo-4-chlorophenyl)methanamine hydrochloride
Uniqueness
1-(3-bromo-4-iodophenyl)methanamine hydrochloride is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Properties
CAS No. |
2639437-63-9 |
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Molecular Formula |
C7H8BrClIN |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
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